molecular formula C23H15Cl2N3O2 B008889 C.I. Pigment red 2 CAS No. 6041-94-7

C.I. Pigment red 2

Cat. No. B008889
CAS RN: 6041-94-7
M. Wt: 436.3 g/mol
InChI Key: VCYBIENCKPXWDZ-HFTWOUSFSA-N
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Description

Synthesis Analysis

The synthesis of C.I. Pigment Red 2 involves a two-step process starting from 3,4, 9, 10-perylenetetracarboxylic dianhydride (PTCA), resulting in a yellowish red pigment used for metal paints without additional processing. Optimal conditions include a PTCA to methylamine ratio of 1:4, pH of 5.2 to 5.5, and specific temperature and pressure conditions during the reaction stages (Wu Zhi-dong, 2003).

Molecular Structure Analysis

The crystal and molecular structure of C.I. Pigment Red 2, identified as 1′-(2,5- dichlorophenyl)azo-2′-hydroxy-3′-phenylamidonaphthalene, was determined using x-ray diffraction techniques. It crystallizes in the monoclinic system with cell parameters indicating the space group P2i/c. The molecule likely exists in the hydrazone tautomer form, with intramolecular hydrogen bonds maintaining a planar structure amidst steric hindrance (A. Whitaker, 1978).

Chemical Reactions and Properties

C.I. Pigment Red 266, sharing similar chemical properties, adopts the keto-hydrazone tautomeric form with significant intramolecular hydrogen bonding. This pattern of intra- and intermolecular hydrogen bonding contributes to the pigment's technical performance in applications, highlighting the role of hydrogen bonding in the stability and color properties of pigments like C.I. Pigment Red 2 (Chia-Hsien Chang et al., 2003).

Physical Properties Analysis

The physical properties of C.I. Pigment Red 2, particularly its crystal structure, contribute to its hue and application effectiveness. The structure facilitates the pigment's packing in columns with alternate molecules antiparallel, linked by van der Waals forces. These molecular arrangements influence the pigment's color intensity and stability.

Chemical Properties Analysis

The chemical properties of C.I. Pigment Red 2, including its reactivity and interactions with other substances, are crucial for its use in various applications. Its molecular structure, particularly the azo and hydroxyl groups, plays a significant role in its chemical behavior, including its ability to form hydrogen bonds and its reactivity towards other chemicals.

Scientific Research Applications

  • Plastic and Ink Applications : The C.I. Pigment Red 48 series, including Red 2, are used in plastics, printing inks, powder coatings, ink-jet inks, electrostatic images, and color filters (Wang Shirong, 2005).

  • Environmental and Habitability Studies : Research on red pigments produced by Antarctic bacteria like Shewanella frigidimarina, which may include variants like Red 2, contributes to studies on environmental adaptation, monitoring warming, and potential habitability of other planets (Martín-Cerezo et al., 2015).

  • Inks and Coatings : Modified C.I. Pigment Red 170, closely related to Red 2, with silica fume enhances color strength, thermal stability, mobility, aqueous dispersability, and UV resistance, beneficial in inks and coatings (Zhang et al., 2016).

  • Coloring Agents in Various Products : C.I. Pigment Red 3, similar to Red 2, is widely used for coloring paints, inks, plastics, rubber, and textile printing, and found in consumer items like wallpaper and art materials (National Toxicology Program technical report series, 1992).

  • Optical Property Research : Studies on the optical properties of suspensions of organic and inorganic red pigments, including C.I. Pigment Red 176 and Red 57:1, are important for scientific research and applications (Heuer et al., 2011).

  • Color Filter Fabrication : New red dyes improve heat stability and solubility for color filter fabrication, eliminating conventional photo-etching processes (Kim et al., 2020).

  • Hybrid Pigments for Scientific Applications : C.I. Pigment Red variants can be used to prepare hybrid pigments by adsorption on silica supports, which are characterized for their particle size distribution, surface morphology, and physico-chemical properties (Jesionowski et al., 2011).

  • Technical Performance in Applications : C.I. Pigment Red 266, similar to Red 2, shows good technical performance due to significant intra- and intermolecular hydrogen bonding patterns (Chang et al., 2003).

  • X-Ray Diffraction Studies : The molecular structure of C.I. Pigment Red 2 has been determined using x-ray diffraction techniques, providing insights into its molecular structure (Whitaker, 1978).

  • Inks Industry Applications : Novel pigments derived from Red Lake C (RLC) are applicable in the inks industry and perform similarly to commercial pigments (Abdelmaksoud et al., 2019).

  • Antioxidant Source : Red color amaranth genotypes, which may include C.I. Pigment Red variants, are a good source of antioxidants suitable for extracting colorful juice (Sarker & Oba, 2019).

  • Genotoxicity and Carcinogenicity Studies : C.I. Pigment red 2 was found not to be genotoxic or carcinogenic in various studies (Møller & Wallin, 2000).

properties

IUPAC Name

4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C23H15Cl2N3O2/c24-15-10-11-19(25)20(13-15)27-28-21-17-9-5-4-6-14(17)12-18(22(21)29)23(30)26-16-7-2-1-3-8-16/h1-13,29H,(H,26,30)
Source PubChem
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InChI Key

HXJSTOXKASOAQW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)Cl)Cl
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Molecular Formula

C23H15Cl2N3O2
Record name PIGMENT RED 2
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DSSTOX Substance ID

DTXSID3025914
Record name Pigment Red 2
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Molecular Weight

436.3 g/mol
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Physical Description

Yellowish red solid with a tint of pink or dark red powder. (NTP, 1992), Dry Powder; Dry Powder, Other Solid
Record name PIGMENT RED 2
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Record name 2-Naphthalenecarboxamide, 4-[2-(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-phenyl-
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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Product Name

4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide

CAS RN

6041-94-7
Record name PIGMENT RED 2
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Record name Pigment Red 2
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Melting Point

590 to 592 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
A Whitaker - Zeitschrift für Kristallographie-Crystalline Materials, 1977 - degruyter.com
The crystal and molecular structure of CI Pigment Red 2, l′-(2,5-dichlorophenyl)azo-2′-hydroxy-3′-phenylamidonaphthalene has been determined by x-ray diffraction techniques. It …
Number of citations: 27 www.degruyter.com
A Whitaker - Zeitschrift für Kristallographie-Crystalline Materials, 1978 - degruyter.com
The crystal and molecular structure of CI Pigment Red 3, 4-methyl-2-nitrophenylazo-2-naphthol has been determined by x-ray diffraction techniques. It crystallises in the monoclinic …
Number of citations: 35 www.degruyter.com
A Whitaker - Journal of Applied Crystallography, 1975 - scripts.iucr.org
… The preliminary single-crystal data and powder pattern are given for CI Pigment Red 2. The powder pattern has been indexed from the single-crystal dimensions; the problems of …
Number of citations: 4 scripts.iucr.org
P Møller, H Wallin - Mutation Research/Reviews in Mutation Research, 2000 - Elsevier
… We did not find sufficient data for a relevant evaluation of CI Pigment red 2 and CI Pigment red 64:1. Some of the colorants have in common the 2-amino-1-naphthol structure. This …
Number of citations: 164 www.sciencedirect.com
XY Hou, SG Bian, JF Chen, Y Le - Optical Materials, 2012 - Elsevier
… Permanent red F2R (CI Pigment Red 2 or PR2) was purchased from Yuhong Photoelectric Technology Company in Hangzhou. Octadecylamine (ODA) was purchased from Medicine …
Number of citations: 21 www.sciencedirect.com
EF Paulus - Zeitschrift für Kristallographie-Crystalline Materials, 1982 - degruyter.com
PV-Rot HF2B has the structure formula n-Butyl-2-{2-oxo-3-[N-(2-oxo-2, 3-dihydro-5-benzimidazolyl)-carbamoyl]-naphthylidenhydrazino}-benzoat. Like other" Azo"-pigmentes the …
Number of citations: 40 www.degruyter.com
A Whitaker - Journal of the Society of Dyers and Colourists, 1978 - Wiley Online Library
… Only in the case of CI Pigment Red 2 is the substituted phenyl (azo) group planar; but this is the least accurately known structure and improved accuracy may change this conclusion. …
Number of citations: 65 onlinelibrary.wiley.com
A Whitaker - Zeitschrift für Kristallographie-Crystalline Materials, 1980 - degruyter.com
The crystal structure of a second polymorph (β) of CI Pigment Redl, l-[(4-nitrophenyl) azo]-2-naphthol has been determined by X-ray diffraction techniques. It crystallises in the …
Number of citations: 30 www.degruyter.com
SJ Chapman, A Whitaker - Acta Crystallographica Section B …, 1972 - scripts.iucr.org
… Hansa Yellow 10G), CI Pigment Yellow 4, CI Pigment Red 2 as well as for a monobromo and a … structure determinations of Hansa 10G, its mono-bromo analogue and CI Pigment Red 2. …
Number of citations: 10 scripts.iucr.org
R Christie, A Abel - Physical Sciences Reviews, 2021 - degruyter.com
… CI Pigment Red 2 is reasonably fast to soap but is not fast to sterilization and suffers from poor stability to recrystallization at elevated temperatures, which can occur during the milling …
Number of citations: 3 www.degruyter.com

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